2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride
Description
2,5-Dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride is a structurally complex small molecule featuring a thiophene core substituted with dichloro groups, a carboxamide linkage to a 4-ethoxybenzo[d]thiazole moiety, and a tertiary amine side chain incorporating a morpholinopropyl group. For instance, analogous molecules with benzo[d]thiazole or morpholine substituents are often synthesized via multi-step reactions involving nucleophilic substitutions, cyclization, or alkylation, as seen in the synthesis of triazole-thione derivatives . The compound’s hydrochloride salt suggests enhanced solubility for pharmacological applications, a common strategy in medicinal chemistry.
Properties
IUPAC Name |
2,5-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3S2.ClH/c1-2-29-15-5-3-6-16-18(15)24-21(30-16)26(8-4-7-25-9-11-28-12-10-25)20(27)14-13-17(22)31-19(14)23;/h3,5-6,13H,2,4,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOPTQRRJQKFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=C(SC(=C4)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride is a synthetic compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, detailing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H22Cl2N2O3S
- Molecular Weight : 447.39 g/mol
The compound features a dichloro-substituted thiophene core linked to a benzothiazole moiety, known for its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Inhibition : Similar compounds have been shown to inhibit enzymes such as phospholipase A2, which plays a critical role in inflammatory processes.
- Antimicrobial Activity : The compound exhibits significant efficacy against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Structural analogs have demonstrated antiproliferative effects in various cancer cell lines.
Biological Activity Data
The effectiveness of this compound can be summarized in the following table:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzymatic Inhibition | Inhibition of phospholipase A2 | |
| Antimicrobial | Active against Acinetobacter baumannii | |
| Anticancer | Potential antiproliferative effects |
Antimicrobial Efficacy
Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, studies have shown that derivatives with thiazole and sulfonamide groups demonstrate significant antibacterial activity against multiple strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Activity
In a comparative study assessing the antibacterial efficacy of various compounds:
- Compound : this compound
- Tested Pathogens :
- E. coli
- S. aureus
- Bacillus subtilis
Results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial therapies.
Case Study: Antitumor Activity
A recent study evaluated the antitumor properties of related compounds using:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Methods : MTS cytotoxicity assays and BrdU proliferation assays.
The results demonstrated that certain derivatives showed significant cytotoxicity in 2D cultures compared to 3D cultures, indicating potential for further development as anticancer agents .
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives
Compounds containing benzo[d]thiazole moieties, such as those reported in , exhibit structural similarities to the target molecule. For example, N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides share carboxamide and heterocyclic motifs but differ in substituents (e.g., trichloroethyl groups vs. morpholinopropyl chains).
Triazole-Thiones
The triazole-thiones synthesized in (e.g., compounds [7–9]) feature sulfonylphenyl and difluorophenyl groups. Unlike the target compound, these lack morpholine or thiophene rings but share tautomeric behavior (thione vs. thiol forms). The absence of a thiophene core in triazole derivatives may reduce π-stacking interactions critical for target engagement .
Spectroscopic Characterization
IR Spectroscopy
The target compound’s IR spectrum would likely show:
- C=O stretch (~1660–1680 cm⁻¹) from the carboxamide group, comparable to hydrazinecarbothioamides in .
- C-S stretch (~1240–1260 cm⁻¹) from the benzo[d]thiazole ring, analogous to triazole-thiones .
- Absence of S-H vibrations (~2500–2600 cm⁻¹), confirming the absence of thiol tautomers, as observed in triazole derivatives .
NMR Spectroscopy
1H and 13C NMR data would resolve the morpholinopropyl chain’s proton environments, similar to the analysis of rapamycin analogs in . For instance, chemical shifts in the δ 2.5–3.5 ppm range would correspond to morpholine protons, while thiophene and benzo[d]thiazole aromatic protons might appear at δ 6.5–8.0 ppm .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, structurally related molecules provide clues:
- Triazole-thiones () and 1,3,4-thiadiazoles () demonstrate antimicrobial and antitumor activities, suggesting the benzo[d]thiazole and thiophene motifs in the target compound may confer similar properties .
- The morpholinopropyl group could enhance blood-brain barrier penetration, a feature absent in simpler triazole derivatives .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Hypothetical Pharmacokinetic Properties*
*Based on structural analogs; experimental validation required.
Q & A
Q. Methodological Answer :
- Acid-Base Recrystallization : Precipitate the free base in ethyl acetate, then treat with HCl gas in anhydrous ethanol to form the hydrochloride salt .
- Chromatography : Use reverse-phase C18 columns with 0.1% TFA in acetonitrile/water to separate hydrochloride from unreacted morpholinopropyl intermediates .
Advanced: How to address synthetic bottlenecks in N-alkylation of the benzo[d]thiazole nitrogen?
Methodological Answer :
Common issues include incomplete alkylation and regioisomer formation. Solutions:
- Temperature Control : Perform reactions at 60–70°C in DMF to activate the thiazole N-H without degrading the morpholinopropyl group .
- Catalytic Optimization : Use KI (10 mol%) to enhance nucleophilicity of the 3-morpholinopropyl amine .
- Workup Protocol : Extract unreacted amines with 5% citric acid before salt formation .
Advanced: What in silico tools predict metabolic liabilities in the ethoxybenzo[d]thiazole moiety?
Methodological Answer :
Use Schrödinger’s MetaSite or ADMET Predictor to:
- Identify cytochrome P450 3A4-mediated O-deethylation hotspots.
- Validate with microsomal incubation assays (human liver microsomes + NADPH), monitoring for 4-hydroxybenzo[d]thiazole metabolites via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
